molecular formula C21H27FO5 B13847682 Betamethasone Acid

Betamethasone Acid

Cat. No.: B13847682
M. Wt: 378.4 g/mol
InChI Key: PFAGPIFFRLDBRN-APBRAWNASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Betamethasone Acid is a synthetic glucocorticoid, a class of corticosteroids that are used for their potent anti-inflammatory and immunosuppressive properties. It is a derivative of Betamethasone, which is widely used in the treatment of various inflammatory and autoimmune conditions . This compound is known for its efficacy in reducing inflammation and suppressing the immune response, making it a valuable compound in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone Acid involves multiple steps, starting from the basic steroid structureThe reaction conditions typically involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical synthesis using advanced techniques such as high-performance liquid chromatography (HPLC) for purification. The process is optimized to ensure high yield and purity of the final product. The use of automated systems and stringent quality control measures are essential to maintain consistency in production .

Chemical Reactions Analysis

Types of Reactions: Betamethasone Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Betamethasone Acid has a wide range of applications in scientific research, including:

Mechanism of Action

Betamethasone Acid exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes. The result is the suppression of pro-inflammatory cytokines and the inhibition of immune cell proliferation. Key molecular targets include phospholipase A2, cyclooxygenase-2, and various transcription factors .

Comparison with Similar Compounds

Uniqueness of Betamethasone Acid: this compound is unique due to its high potency and specific receptor binding affinity, which results in a more pronounced anti-inflammatory and immunosuppressive effect compared to other corticosteroids. Its unique chemical structure also allows for better skin penetration when used in topical formulations .

Properties

Molecular Formula

C21H27FO5

Molecular Weight

378.4 g/mol

IUPAC Name

(8S,9R,10S,11R,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid

InChI

InChI=1S/C21H27FO5/c1-11-8-15-14-5-4-12-9-13(23)6-7-18(12,2)20(14,22)16(24)10-19(15,3)21(11,27)17(25)26/h6-7,9,11,14-16,24,27H,4-5,8,10H2,1-3H3,(H,25,26)/t11-,14-,15-,16+,18-,19-,20-,21-/m0/s1

InChI Key

PFAGPIFFRLDBRN-APBRAWNASA-N

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@@H](C[C@@]2([C@]1(C(=O)O)O)C)O)F)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C

Origin of Product

United States

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